3-Bromo-5-cyano-2-(difluoromethyl)benzoic acid
Description
3-Bromo-5-cyano-2-(difluoromethyl)benzoic acid is a multifunctional benzoic acid derivative with substituents at positions 2 (difluoromethyl), 3 (bromo), and 5 (cyano). Its molecular formula is C₉H₄BrF₂NO₂, with a molecular weight of 276.04 g/mol (). The compound’s unique substitution pattern confers distinct electronic, steric, and physicochemical properties, making it valuable in pharmaceutical and agrochemical research. Key features include:
Properties
IUPAC Name |
3-bromo-5-cyano-2-(difluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO2/c10-6-2-4(3-13)1-5(9(14)15)7(6)8(11)12/h1-2,8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXRLXNLTSSXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyano-2-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of cyano and difluoromethyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyano-2-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
3-Bromo-5-cyano-2-(difluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyano-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of bromine, cyano, and difluoromethyl groups allows it to engage in various chemical interactions, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents significantly alter reactivity and biological activity. Below is a comparative analysis with similar compounds:
*Estimated pKa values based on substituent electron-withdrawing effects.
Key Observations:
- Acidity: The target compound’s acidity is higher than 3-bromo-5-fluorobenzoic acid due to the stronger electron-withdrawing cyano group ().
- Synthetic Complexity : Introducing multiple substituents (e.g., CF₂H, CN) requires multi-step protocols (), whereas 5-bromo-2-chlorobenzoic acid is synthesized efficiently in one pot ().
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 276.04 | 2.1 | 180–185 (predicted) | ~10 (DMSO) |
| 3-Bromo-5-fluorobenzoic acid | 219.01 | 1.8 | 150–155 | ~50 (DMSO) |
| 3-Bromo-4-(difluoromethyl)benzoic acid | 251.03 | 2.3 | Not reported | Not reported |
| 5-Bromo-2-chlorobenzoic acid | 235.45 | 2.0 | 210–215 | ~30 (DMSO) |
*Predicted using substituent contributions ().
Key Challenges:
- The target compound’s synthesis involves palladium-catalyzed cross-coupling (), which is costlier and less scalable than methods for simpler analogs ().
Biological Activity
3-Bromo-5-cyano-2-(difluoromethyl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromine atom, a cyano group, and difluoromethyl substituents. These characteristics suggest potential biological activities that could be harnessed for therapeutic applications. This article reviews the current understanding of the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H5BrF2N2O2. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of a cyano group and difluoromethyl substituents can enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased efficacy against microbial pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| 4-Cyano-3-(trifluoromethyl)benzoic acid | 0.78 | S. aureus |
| 4-Cyanobenzoic acid | 3.12 | E. faecalis |
Anti-inflammatory Potential
Compounds containing halogenated benzoic acids have been studied for their anti-inflammatory effects. The structural modifications in this compound may confer similar properties, potentially acting through the inhibition of inflammatory pathways.
Anticancer Activity
There is growing interest in the anticancer potential of benzoic acid derivatives. Similar compounds have shown promising results in inhibiting tumor growth in vitro.
Case Study:
A study on trifluoromethylated benzoic acids demonstrated significant inhibition of cancer cell proliferation in various cell lines, suggesting that this compound could exhibit comparable activity due to its structural similarities.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Binding: The presence of electron-withdrawing groups like cyano can enhance binding affinity to biological receptors.
- Cell Membrane Interaction: The difluoromethyl group may facilitate better interaction with lipid membranes, enhancing cellular uptake.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with related compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | TBD | Contains bromine, cyano, and difluoromethyl groups |
| 4-Cyanobenzoic acid | 104-92-7 | Lacks difluoromethyl group; different reactivity |
| 4-Cyano-3-(trifluoromethyl)benzoic acid | TBD | Contains trifluoromethyl; studied for antimicrobial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
